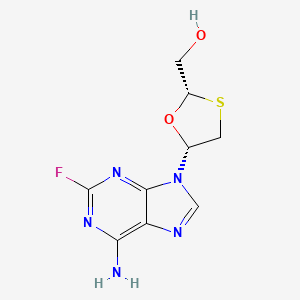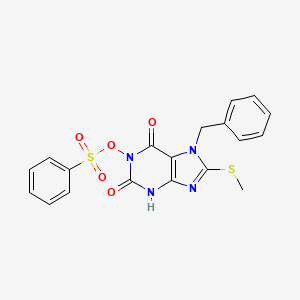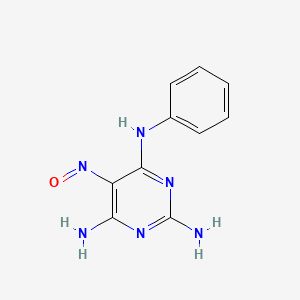
2-Chlorobenzenemethanol hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzenemethanol hydrogen sulfate typically involves the sulfation of 2-chlorobenzenemethanol. One common method is the reaction of 2-chlorobenzenemethanol with sulfuric acid or a sulfating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Chlorobenzenemethanol hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: The compound can be reduced to form 2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
科学的研究の応用
2-Chlorobenzenemethanol hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-chlorobenzenemethanol hydrogen sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
2-Chlorobenzyl alcohol: Similar in structure but lacks the sulfate group.
2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzenemethanol.
2-Chlorobenzoic acid: Another oxidation product of 2-chlorobenzenemethanol.
Uniqueness
2-Chlorobenzenemethanol hydrogen sulfate is unique due to the presence of both a chlorinated aromatic ring and a sulfate ester group. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
85680-02-0 |
|---|---|
分子式 |
C7H7ClO4S |
分子量 |
222.65 g/mol |
IUPAC名 |
(2-chlorophenyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C7H7ClO4S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H,9,10,11) |
InChIキー |
MOWAGKBZAYDSDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COS(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


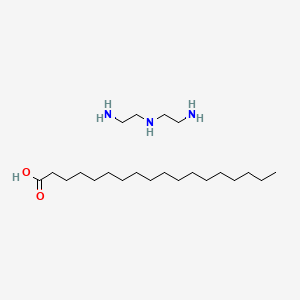

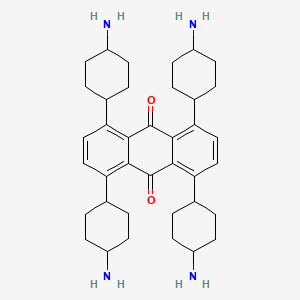
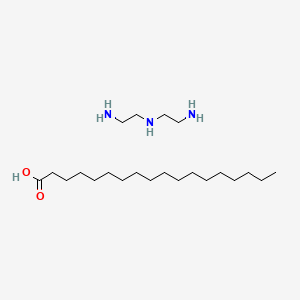

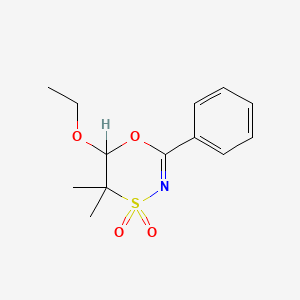

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
